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ORF138 protein

Cytoplasmic male sterility protein domain architecture E. coli toxicity assay

ORF138 is a mitochondrion-encoded inner-membrane protein of approximately 20 kDa that acts as the sole causal agent of Ogura cytoplasmic male sterility (CMS) in radish (Raphanus sativus) and Brassica crops. Identified from the orf138–orfB bicistronic mitochondrial locus , the protein is indispensable for commercial F₁ hybrid seed production across Brassicaceae and represents the only CMS system for which both the sterility gene and its cognate restorer have been formally identified in wild populations.

Molecular Formula C11H19NO2
Molecular Weight 0
CAS No. 152206-61-6
Cat. No. B1176357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameORF138 protein
CAS152206-61-6
SynonymsORF138 protein
Molecular FormulaC11H19NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ORF138 Protein (CAS 152206-61-6): Ogura CMS-Specific Mitochondrial Sterility Factor for Brassica Hybrid Seed Programs


ORF138 is a mitochondrion-encoded inner-membrane protein of approximately 20 kDa that acts as the sole causal agent of Ogura cytoplasmic male sterility (CMS) in radish (Raphanus sativus) and Brassica crops. Identified from the orf138–orfB bicistronic mitochondrial locus [1], the protein is indispensable for commercial F₁ hybrid seed production across Brassicaceae and represents the only CMS system for which both the sterility gene and its cognate restorer have been formally identified in wild populations [2]. Its biochemical characterization—spontaneous dimerization, obligate inner-membrane association, and bacterial toxicity—distinguishes it from other CMS proteins that act via pore formation or OXPHOS interference [3].

Why ORF138 Protein Cannot Be Substituted by Other CMS-Associated Mitochondrial Proteins for Ogura System Applications


Cytoplasmic male sterility proteins are not functionally interchangeable despite shared mitochondrial localization. ORF138 exerts toxicity through an N-terminal transmembrane helix-dependent mechanism that is structurally and mechanistically distinct from the C-terminal toxic domain of ORF288 (hau CMS) or the pore-forming activity of URF13 (maize CMS-T) [1]. Furthermore, ORF138 is uniquely regulated by at least three genetically separable restorer-of-fertility systems—Rfo (post-translational degradation), Rft (5′ RNA processing), and Rfs (SNP-dependent ORF687 binding)—that operate on non-overlapping molecular targets [2]. Substituting any in-class CMS protein would break the co-evolved restorer–CMS gene partnership and invalidate existing molecular marker panels used for CMS-line authentication [3], rendering hybrid seed production programs non-functional.

Quantitative Differentiation Evidence for ORF138 Protein Against Closest CMS Analogs


ORF138 Toxicity Requires an N-Terminal Transmembrane Helix, Unlike the C-Terminal Core Domain of ORF288

In a direct head-to-head truncation study, ORF138 variants retaining the N-terminal transmembrane helix (pET32a1-138 and pET32a1-93) strongly inhibited E. coli growth upon IPTG induction, whereas the variant lacking the first 44 amino acids (pET32a45-138) showed no growth inhibition. This N-terminal region is both necessary and sufficient for bacterial toxicity [1]. In contrast, the toxicity of ORF288 (hau CMS) maps to a C-terminal region (aa 164–194); constructs containing pET32a164-288 caused male sterility in transgenic Arabidopsis, while pET32a194-288 was fully fertile [1][2]. The domain architecture is thus inverted: ORF138 toxicity is N-terminally encoded, ORF288 toxicity is C-terminally encoded. This difference has direct consequences for restorer-gene targeting and genome-editing strategies [3].

Cytoplasmic male sterility protein domain architecture E. coli toxicity assay

ORF138 Assembles into a >750 kDa Homomeric Complex Without Interfering with Oxidative Phosphorylation, in Contrast to Pore-Forming URF13

Blue-native PAGE analysis of mitochondria from Ogura CMS rapeseed revealed that ORF138 resides in a supramolecular complex with an apparent molecular mass exceeding 750 kDa in the inner mitochondrial membrane [1]. 2D-PAGE, immunoprecipitation, and nuclease treatments indicated that ORF138 is the main, if not sole, protein component of this complex—i.e., it forms a homo-oligomer of at least ~38 subunits (20 kDa monomer → >750 kDa) [1][2]. By contrast, the maize CMS-T protein URF13 (13 kDa) assembles as a hexamer of ~78 kDa in the inner membrane and functions as a ligand-gated pore [3]. Moreover, ORF138 does not colocalize with OXPHOS complexes I, II, IV, or ATP synthase, and their enzymatic capacities are identical between sterile and fertile isogenic plants [1]. URF13, however, forms hydrophilic pores that directly compromise membrane integrity upon T-toxin binding [3].

Mitochondrial protein complex BN-PAGE oxidative phosphorylation

ORF138 Is Uniquely Regulated by Three Genetically Distinct Restorer Mechanisms, Enabling Flexible Fertility Restoration Strategies

Three nuclear restorer-of-fertility (Rf) genes acting on ORF138 have been molecularly characterized, a multiplicity unmatched by any other single CMS protein. Rfo encodes a pentatricopeptide repeat (PPR) protein that binds the ORF138 protein post-translationally, reducing its accumulation specifically in anthers without affecting orf138 transcript levels [1]. Rft functions via 5′ RNA processing: Northern blot and RACE analyses demonstrated that Rft removes the 5′ coding region of the orf138 mRNA, significantly reducing ORF138 protein levels, though trace amounts persist in partially fertile plants [2]. Rfs (orf687) requires a specific SNP in the orf138 coding region for ORF687 binding; a single nucleotide substitution determines whether fertility restoration occurs [3]. By comparison, ORF79 (BT-type rice CMS) is regulated by only two restorer mechanisms (RF1 via RNA processing, RF2 via RNA degradation) [4], and ORF288 has one characterized restorer system.

Fertility restorer gene post-transcriptional regulation PPR protein

Nine Natural ORF138 Haplotypes with Differential Restorer Compatibility Demand Haplotype-Specific Procurement

Sequencing of orf138 from 143 radish plants across wild and cultivated populations identified nine distinct haplotypes (Types A through I), derived from ancestral Types B or C after introduction of Ogura cytoplasm from Raphanus raphanistrum into Japanese cultivated radish [1]. Subsequent functional analyses demonstrated that a single nucleotide substitution in the orf138 coding region determines whether the Rfo restorer gene product (ORF687) can bind and restore fertility: only specific haplotypes are compatible with Rfo-mediated restoration, and a third restorer gene, Rfs, shows haplotype-dependent efficacy [2]. In contrast, other CMS genes such as orf125 (Kosena radish) differ from orf138 by only two amino acid substitutions and a 39-bp deletion yet show distinct restorer requirements [3]. This haplotype diversity means that generic "ORF138" detection or procurement without haplotype specification risks incompatibility with the restorer line used.

Mitochondrial haplotype restorer compatibility CMS molecular marker

ORF138 Disrupts Tapetal Lipid Metabolism via Glycerophospholipid Pathway Down-Regulation, a Mechanism Not Documented for Other CMS Proteins

Transcriptome analysis of aborted anthers from Ogura CMS Brassica napus revealed that differentially expressed genes are predominantly enriched in glycerophospholipid metabolism and arginine/proline metabolism pathways. The key lipid metabolism gene BnaGPAT1, localized to both tapetal mitochondria and endoplasmic reticulum, is significantly down-regulated in the sterile line (OguA) compared with the fertile maintainer [1]. This disruption leads to abnormal acylglycerol metabolism within the tapetum and triggers specific reactive oxygen species (ROS) accumulation in an oxidative stress response, ultimately causing microspore abortion [1][2]. Transmission electron microscopy confirmed corresponding morphological and subcellular structural changes in tapetal and microspore cells [2]. While other CMS proteins (e.g., ORF288, URF13, ORF79) are known to be cytotoxic, none have been demonstrated to disrupt tapetal glycerophospholipid metabolism as their primary mode of action—they are reported to cause toxicity through direct membrane disruption, pore formation, or general mitochondrial dysfunction rather than through a specific lipid metabolic pathway [3].

Tapetum lipid metabolism glycerophospholipid pathway reactive oxygen species

High-Value Research and Industrial Application Scenarios for ORF138 Protein (CAS 152206-61-6)


Haplotype-Specific Authentication of Ogura CMS Germplasm for Hybrid Seed Production

The existence of nine natural orf138 haplotypes with differential restorer compatibility [1] demands haplotype-level authentication before deploying CMS lines in hybrid seed programs. PCR-RFLP or direct sequencing targeting the orf138 coding region can discriminate among Types A through I, ensuring that the CMS parent is matched with a restorer line carrying a compatible Rf allele (Rfo, Rft, or Rfs). The orf138 molecular marker panel is already validated for early detection of Ogura CMS during introgression breeding in cauliflower and other Brassica crops [2].

Genome Editing-Based Fertility Restoration Using ORF138 Knockout via mitoTALENs

CRISPR/Cas systems are ineffective in plant mitochondria, but mitoTALENs specifically targeting ORF138 have been demonstrated to restore fertility in Ogura CMS broccoli. Knockout of ORF138 eliminated the sterility phenotype and simultaneously conferred a cold-sensitive male sterility trait that is stably inherited [3]. This approach enables direct use of edited CMS lines in breeding without the need for restorer gene introgression, representing a procurement-relevant alternative for Brassica hybrid programs lacking compatible restorer lines.

Biochemical Studies of CMS Protein Complex Assembly Without OXPHOS Interference

ORF138 is unique among characterized CMS proteins in forming a >750 kDa homo-oligomeric complex that does not colocalize with or impair any OXPHOS complex [4]. This property makes ORF138 an ideal model for studying how a single mitochondrial membrane protein can trigger organ-specific cell death (tapetal PCD) without compromising respiratory chain function. Researchers procuring ORF138 for in vitro reconstitution or structural biology studies should design purification and size-exclusion protocols targeting complexes in the megadalton range, not the hexameric assemblies typical of URF13 [5].

Restorer Gene Mechanistic Studies Exploiting ORF138's Multi-Layer Regulation

ORF138 is the only CMS protein demonstrated to be regulated at the post-translational level (Rfo), the RNA processing level (Rft), and the coding-sequence binding level (Rfs) [6][7]. This regulatory multiplicity makes ORF138 the preferred substrate for comparative studies of PPR protein function, mitochondrial RNA processing, and protein stability control. Experimental designs comparing Rfo-mediated versus Rft-mediated restoration can dissect the relative contributions of translational inhibition versus protein degradation using the same CMS target, a comparison not possible with any other CMS system.

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